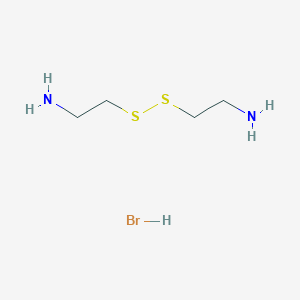

Cystamine Hydrobromide

Description

Current Academic Landscapes and Research Trajectories for Cystamine (B1669676) and Related Compounds

Contemporary academic research on cystamine has expanded significantly beyond its radioprotective origins. The current landscape is characterized by a multi-faceted investigation into its mechanisms of action and potential applications in a variety of disease models, particularly neurodegenerative disorders. nih.govnih.gov Cystamine and its active form, cysteamine (B1669678), have been shown to cross the blood-brain barrier, making them attractive candidates for neurological conditions. nih.govresearchgate.net

A primary area of focus has been on its role as an inhibitor of transglutaminases, enzymes implicated in the pathology of conditions like Huntington's disease by contributing to protein aggregation. nih.govnih.govtouro.edunih.govhdsa.orgmedchemexpress.com While initial hypotheses centered on this inhibitory action, subsequent research has revealed a more complex picture. nih.gov Studies now show that cystamine's benefits may also stem from its ability to increase the levels of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and plasticity. nih.govnih.govhdsa.org

Furthermore, the antioxidant properties of the cystamine/cysteamine redox couple are a major research trajectory. nih.govmdpi.com By boosting intracellular levels of cysteine, a precursor to the potent antioxidant glutathione (B108866), these compounds can help mitigate oxidative stress, a key factor in many diseases. huntingtonstudygroup.orgnih.govnih.gov Research in animal models of Parkinson's disease, for instance, has shown that cystamine can ameliorate mitochondrial dysfunction and oxidative stress. nih.gov Recent studies have even explored deuterated derivatives of cystamine to improve its anti-inflammatory and anti-fibrotic activities in models of liver disease. acs.org The diverse biological effects of cystamine continue to fuel research into its therapeutic potential across a spectrum of disorders. nih.govresearchgate.net

Table 1: Selected Research Findings on Cystamine and Cysteamine

| Research Area | Model/System | Key Findings | Citations |

|---|---|---|---|

| Neuroprotection (Huntington's Disease) | Mouse and fly models of HD | Inhibits transglutaminase; increases brain-derived neurotrophic factor (BDNF) levels; increases cysteine levels, acting as an antioxidant. | nih.govhdsa.orgmedchemexpress.com |

| Neuroprotection (Parkinson's Disease) | Mouse models of PD | Ameliorates mitochondrial dysfunction and oxidative stress; provides neurorestorative effects on dopaminergic neurons. | nih.govlu.se |

| Radioprotection | Cultured cells and mice | Protects against DNA single-strand breaks induced by X-irradiation through free radical scavenging. | nih.govmdpi.com |

| Transglutaminase Inhibition | In vitro and in vivo studies | Acts as an inhibitor of transglutaminase 2, initially proposed to occur via thiol-disulphide interchange. | touro.edunih.govmedchemexpress.com |

| Antioxidant Effects | Cellular models | Increases intracellular levels of cysteine and glutathione, mitigating oxidative stress. | huntingtonstudygroup.orgnih.govnih.gov |

| Anti-inflammatory & Anti-fibrotic | Mouse model of fibrosing steatohepatitis | Deuterated cystamine derivatives reduced liver fibrosis, inflammation, and oxidative stress. | acs.org |

Fundamental Chemical Groupings and Interconversions Relevant to the Biological Activity of Cystamine

Cystamine is an organic disulfide with the chemical name 2,2'-dithiobis(ethanamine). wikipedia.org Its structure consists of two aminoethyl groups linked by a disulfide (-S-S-) bond. It is typically handled as a more stable salt, such as cystamine dihydrochloride (B599025) or cystamine hydrobromide. wikipedia.org The biological activity of cystamine is intrinsically linked to the chemistry of its disulfide bond and its interconversion with its reduced form, cysteamine.

In biological systems, cystamine undergoes a rapid and crucial conversion to cysteamine (HSCH₂CH₂NH₂). touro.edunih.govmdpi.com This is a reduction reaction where the disulfide bond is cleaved, yielding two molecules of the aminothiol, cysteamine. mdpi.comresearchgate.net This conversion is often facilitated by thiol-disulfide exchange reactions with endogenous thiol-containing molecules like glutathione. wikipedia.org It is widely accepted that cysteamine is the primary active metabolite responsible for many of cystamine's biological effects. nih.govmdpi.com

The key functional groups involved in this interconversion are:

Disulfide Group (-S-S-): The defining feature of cystamine, which is the substrate for reduction.

Thiol/Sulfhydryl Group (-SH): The defining feature of cysteamine, formed upon reduction of the disulfide bond. This group is highly reactive and responsible for radical scavenging and disulfide exchange reactions. nih.gov

Amine Group (-NH₂): The presence of this group in both molecules influences their solubility and ability to interact with biological molecules like DNA. wikipedia.orgnih.gov

Once formed, cysteamine can undergo further metabolic transformations. It is oxidized by the enzyme cysteamine dioxygenase to form hypotaurine, which is then further oxidized to taurine. nih.govwikipedia.orgresearchgate.net This redox cycling between the disulfide (cystamine) and thiol (cysteamine) forms is fundamental to its mechanism of action, allowing it to participate in a wide range of cellular processes, from antioxidant defense to the modulation of enzyme activity. researchgate.netnih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Cystamine |

| This compound |

| Cystamine Dihydrochloride |

| Cysteamine |

| Cysteine |

| Cystine |

| Glutathione |

| Hypotaurine |

| Taurine |

| Pantetheine |

| Pantothenic acid |

| Coenzyme A |

| Cadaverine |

| Spermidine |

| Lipoic acid |

| NADH |

| Cysteamine–cysteine mixed disulphide |

Properties

Molecular Formula |

C4H13BrN2S2 |

|---|---|

Molecular Weight |

233.2 g/mol |

IUPAC Name |

2-(2-aminoethyldisulfanyl)ethanamine;hydrobromide |

InChI |

InChI=1S/C4H12N2S2.BrH/c5-1-3-7-8-4-2-6;/h1-6H2;1H |

InChI Key |

LGUNFLLJLFIEHC-UHFFFAOYSA-N |

Canonical SMILES |

C(CSSCCN)N.Br |

Synonyms |

2,2' Dithiobisethanamine 2,2'-Dithiobisethanamine Calcium Salt, Cystamine Cystamine Cystamine Calcium Salt Cystamine Diacetate Cystamine Dihydrobromide Cystamine Dihydrochloride Cystamine Hydrobromide Cystamine Hydrochloride Cystamine Sulfate Cystamine Sulfate (1:1) Cysteinamine Disulfide Cystinamin Cystineamine Decarboxycystine Diacetate, Cystamine Diaminodiethyldisulfide Dihydrobromide, Cystamine Dihydrochloride, Cystamine Disulfide, Cysteinamine Hydrobromide, Cystamine Hydrochloride, Cystamine Sulfate, Cystamine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cystamine

Established Synthetic Pathways for Cystamine (B1669676) and Cysteamine (B1669678)

The synthesis of cystamine is intrinsically linked to its precursor, cysteamine. Cystamine is an organic disulfide that is formed through the decarboxylation of cystine when heated. wikipedia.org It is typically handled as its more stable dihydrochloride (B599025) salt. wikipedia.org

Cystamine is generated from the oxidation of two cysteamine thiol molecules, forming a disulfide bond. mdpi.com This conversion of thiols like cysteamine into disulfides is a fundamental chemical transformation that can be achieved through various oxidative methods. wikipedia.org

Cysteamine readily oxidizes to form cystamine in the presence of oxygen. nih.govasm.org This process is temperature-dependent and can be influenced by the presence of transition metals, which can lead to the generation of reactive oxygen species. nih.govasm.org A range of chemical oxidizing agents are effective for this transformation, including:

Molecular oxygen wikipedia.org

Metal ions and metal oxides wikipedia.org

Dimethyl sulfoxide (B87167) (DMSO) wikipedia.org

Halogens like iodine wikipedia.orgwikipedia.org

Hydrogen peroxide google.com

The choice of oxidant and reaction conditions can be controlled to favor the formation of either cysteamine or cystamine. google.com For instance, to obtain cysteamine, the reaction and subsequent treatment must be conducted in an inert or non-oxidative atmosphere to prevent its ready oxidation to cystamine. google.com

| Oxidizing Agent | General Reaction Conditions | Notes |

|---|---|---|

| Oxygen (Air) | Aqueous solution, often spontaneous | A common and straightforward method, though it can be slow. nih.govasm.org |

| Hydrogen Peroxide (H₂O₂) | Aqueous solution | An effective oxidant for this conversion. google.com |

| Iodine (I₂) | Typically in an organic solvent like ethyl acetate | Used for disulfide bond formation in peptide synthesis. rsc.org |

| Dimethyl Sulfoxide (DMSO) | Stirred in an ammonium (B1175870) bicarbonate buffer with DMSO added dropwise | Used in the oxidative polymerization of thiol-containing monomers. mdpi.com |

A significant method for synthesizing cysteamine hydrochloride involves the high-pressure acidolysis of 2-mercaptothiazoline (B133348). asianpubs.orgresearchgate.netasianpubs.org This technique has been shown to substantially increase both the reaction rate and the yield of the final product. asianpubs.orgresearchgate.net

In this process, 2-mercaptothiazoline is subjected to acidolysis with hydrochloric acid under elevated pressure. asianpubs.orgresearchgate.net Research has identified optimal conditions for this reaction to maximize the yield of cysteamine hydrochloride. asianpubs.orgasianpubs.org The purity of the resulting cysteamine hydrochloride can be as high as 98.9%. asianpubs.orgresearchgate.net

| Parameter | Optimal Value |

|---|---|

| Reaction Pressure | 0.3 MPa asianpubs.orgasianpubs.org |

| Molar Ratio (2-mercaptothiazoline to HCl) | 1:5 asianpubs.orgasianpubs.org |

| Reaction Time | 7 hours asianpubs.orgasianpubs.org |

| Resulting Yield | Up to 95.6% asianpubs.orgasianpubs.org |

Besides the acidolysis of thiazoline (B8809763) derivatives, other synthetic routes for cysteamine have been developed using various nitrogen-containing starting materials.

One established method starts with ethanolamine (B43304). google.com The process involves the synthesis of 2-aminoethyl sulfate (B86663) from ethanolamine and sulfuric acid. google.com This intermediate then reacts with carbon disulfide in an alkaline solution to form α-mercaptothiazoline, which is subsequently hydrolyzed to produce cysteamine hydrochloride. google.com

Another approach utilizes 2-chloroethylamine (B1212225) hydrochloride. chemicalbook.com This compound is reacted with sodium thiocarbonate, followed by treatment with hydrochloric acid to yield cysteamine hydrochloride. chemicalbook.com

A further alternative involves the reaction of an aminoalkyl sulfate ester with hydrogen sulfide (B99878) and an alkali polysulfide. google.com This method can produce a mixture of cysteamine and cystamine hydrochlorides with yields between 80% and 90%. google.com

Strategies for Functionalization and Bioconjugation

The presence of the disulfide bond and amino groups in cystamine allows for its use as a versatile building block in the synthesis of more complex molecules and polymers.

Cystamine can be incorporated into oligonucleotide chains to create molecular probes with specific functionalities. ichb.pl These modifications can be introduced at a chosen phosphodiester bond within the nucleic acid sequence, resulting in a P-cystamine linkage. ichb.pl This is achieved through a combination of phosphoramidite (B1245037) and H-phosphonate synthetic methods, followed by an oxidative amination step with cystamine. ichb.pl

The key feature of these cystamine-modified oligonucleotides is the reversible nature of the disulfide bond. ichb.pl The thiol group introduced by the cystamine linker can form a disulfide bridge with another thiol-containing molecule, such as a protein. ichb.pl This cross-link can be subsequently cleaved under reducing conditions, releasing the conjugated molecules. This reversibility is advantageous for applications in structural and mechanistic studies of proteins, such as obtaining stable complexes of RNase H1 mutants with modified DNA:RNA substrates for further structural analysis. ichb.pl

The disulfide bond in cystamine is susceptible to cleavage in reducing environments, a property that is exploited in the design of redox-sensitive polymers. mdpi.comnih.gov These "smart" polymers can be engineered to degrade and release encapsulated contents in specific biological environments with low redox potentials, such as the colon. mdpi.comnih.gov

Several synthetic strategies are employed to create cystamine-based polymers:

Oxidative Polymerization: A linear polymer (LP1) can be synthesized by first reacting cysteamine with triphenylmethanol (B194598) and adipoyl chloride, followed by deprotection and oxidative polymerization of the resulting thiol-containing monomer in the open air. mdpi.comnih.gov

Schotten-Bauman Reaction: This interfacial polymerization method can be used to synthesize both linear (LP2) and cross-linked (BP) polymers. It involves the reaction of cystamine dihydrochloride with di- or tri-functional acid chlorides, such as adipoyl chloride or trimesoyl chloride, in a two-phase system (e.g., dichloromethane (B109758) and aqueous NaOH). mdpi.comnih.gov

Aza-Michael Addition: Redox-sensitive hydrogels can be prepared through the nucleophilic addition of the amine groups of cystamine to the electrophilic double bonds of a diacrylate, such as diethylene glycol diacrylate. researchgate.net

Radical Polymerization: Cystamine derivatives, like N,N′-bis(acryloyl)cystamine (BAC), can act as cross-linkers in the radical polymerization of monomers like acrylamide (B121943) to form biodegradable hydrogels. researchgate.net These hydrogels degrade in the presence of reducing agents. researchgate.net

Covalent Linkage Approaches for Protein-Nucleic Acid Interaction Studies

The study of transient and often unstable complexes between proteins and nucleic acids is fundamental to understanding many cellular processes. Chemical cross-linking provides a powerful tool to "freeze" these interactions, allowing for detailed structural and mechanistic investigation. futuresynthesis.comnih.gov Cystamine and its derivatives are valuable reagents in this context, primarily due to the reversible nature of the disulfide bond. ichb.pl

Cystamine can be used to create a covalent, yet cleavable, bridge between a protein and a nucleic acid. futuresynthesis.com This strategy offers significant advantages over non-covalent methods by providing irreversible binding for stable complex isolation. researchgate.netnih.gov The disulfide linker can be readily cleaved under mild reducing conditions, allowing for the separation and analysis of the individual components after the complex has been studied. ichb.pl

Several methodologies have been developed to incorporate a cystamine linker for these studies:

Nucleic Acid Modification : Cystamine can be attached to oligonucleotides at specific sites. This can be achieved by modifying the 5'-terminus or by introducing it at an internal phosphodiester bond, creating what is known as a P-cystamine linkage. futuresynthesis.comichb.pl The synthesis of P-cystamine RNA often involves a combination of phosphoramidite and H-phosphonate chemistries, followed by an oxidative amination step with cystamine. ichb.pl These modified oligonucleotides can then be used to trap interacting proteins.

Heterobifunctional Cross-linkers : More sophisticated reagents have been designed that contain cystamine as a cleavable spacer between two different reactive groups. An example is the psoralen-cystamine-arylazido photocrosslinking reagent. nih.gov In this system, the psoralen (B192213) moiety intercalates into the nucleic acid and forms a covalent bond upon irradiation with long-wavelength UV light. The arylazido group is then activated by light to react with nearby protein residues. The cystamine unit connecting these two functionalities allows the cross-linked complex to be broken apart for analysis. nih.gov

These covalent linkage approaches enable researchers to capture snapshots of protein-DNA or protein-RNA interactions in vitro and in vivo, providing critical insights into the architecture and dynamics of these essential biological complexes. futuresynthesis.comnih.gov

| Approach | Description | Key Feature | Reference |

|---|---|---|---|

| Direct Nucleic Acid Modification | Cystamine is directly attached to the 5'-end or an internal phosphate (B84403) group of an oligonucleotide. | Site-specific placement of a reversible cross-linker within the nucleic acid backbone. | futuresynthesis.comichb.pl |

| Heterobifunctional Reagents | A molecule containing a nucleic-acid-reactive group (e.g., psoralen) and a protein-reactive group (e.g., aryl azide) connected by a cystamine linker. | Photo-inducible, two-step cross-linking with a cleavable spacer for versatile applications. | nih.gov |

Molecular and Cellular Mechanisms of Action of Cystamine

Enzymatic Modulatory Activities

Transglutaminase (TG2) Inhibition Mechanisms

Cystamine (B1669676) and its reduced form, cysteamine (B1669678), are well-known inhibitors of transglutaminase (TG2), a multifaceted enzyme implicated in a range of cellular processes and diseases. nih.govfrontiersin.org However, they inhibit TG2 through distinct mechanisms that are influenced by the local redox environment. nih.govnih.gov Cystamine primarily acts on extracellular TG2, while cysteamine is more effective at inhibiting the enzyme within the cell's cytoplasm. frontiersin.orgtouro.edu

An early hypothesis for cystamine's inhibition of TG2 proposed a direct interaction at the enzyme's active site. touro.edu This mechanism suggests that cystamine engages in a thiol-disulfide interchange with the active site cysteine residue (Cys277) of TG2. nih.gov This reaction results in the formation of a mixed disulfide, which is a molecule formed by the covalent linkage of two different thiol-containing compounds, between cysteamine and the enzyme, effectively blocking the active site and preventing catalysis. nih.govtouro.edu This process also releases a free molecule of cysteamine. touro.edu

More recent and detailed mechanistic studies have revealed a more complex, allosteric mechanism of TG2 inhibition by cystamine. nih.gov Instead of directly blocking the active site, cystamine promotes the formation of a disulfide bond between two other cysteine residues, Cys370 and Cys371, which are located away from the active site. nih.govcancer.gov This disulfide bond acts as an allosteric switch, meaning it changes the enzyme's shape in a way that indirectly but effectively shuts down its catalytic activity. nih.govnih.gov This oxidative inactivation of TG2 by cystamine has been shown to be a key mechanism of its inhibitory action. nih.govcancer.gov This allosteric disulfide bond is considered physiologically relevant and its formation is a key regulatory mechanism for TG2 activity. nih.govnih.gov

In contrast to its disulfide form, cystamine, the reduced form, cysteamine, acts as a competitive inhibitor of TG2. nih.govnih.gov Cysteamine achieves this by serving as an alternative substrate for the enzyme. nih.govnih.gov The amine group of cysteamine can be incorporated into proteins by TG2, forming N(beta)-(gamma-l-glutamyl)-MEA bonds. nih.gov By competing with other amine substrates, cysteamine effectively reduces the enzyme's ability to carry out its normal cross-linking reactions. nih.govnih.gov This competitive inhibition is the primary mechanism by which cysteamine inhibits intracellular TG2. touro.edu

TG2 can also function as a G-protein (Gαh) in signal transduction pathways, coupling certain receptors to downstream effectors like phospholipase C (PLC). nih.gov Cystamine has been shown to inhibit vasoconstriction induced by agonists that act through these TG2-coupled receptors. nih.govnih.gov This suggests that cystamine can interfere with the signal-transducing role of TG2, potentially by competitively inhibiting the Gαh-coupled signaling pathway. nih.gov This modulation of receptor-coupled TG2 activity contributes to some of cystamine's physiological effects, such as vasodilation. nih.govnih.gov

Caspase-3 Inhibition

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death. youtube.comwikipedia.org Caspase-3 is a key "executioner" caspase, responsible for cleaving a wide range of cellular proteins, leading to the dismantling of the cell. youtube.comwikipedia.org The activity of caspases is tightly regulated, and their inhibition can prevent or delay apoptosis. wikipedia.org

While the direct molecular mechanism of cystamine's inhibition of caspase-3 is not as extensively detailed in the provided search results as its effects on TG2, it is understood to be a target. The inhibition of caspase-3 by certain compounds can occur through a multi-step kinetic mechanism, often involving the formation of a reversible complex followed by an inactivation step. nih.gov Aza-peptide Michael acceptors, for example, inhibit caspase-3 through a nucleophilic attack by the active site cysteine on the inhibitor. acs.org It is plausible that cystamine or its derivatives could interact with the active site cysteine of caspase-3, similar to how it interacts with TG2, thereby inhibiting its function.

Tyrosinase Activity Modulation

Cystamine has been identified as a modulator of melanogenesis, the process of melanin (B1238610) pigment production, primarily through its interaction with tyrosinase. Tyrosinase is the key enzyme that catalyzes the initial steps of melanin synthesis. nih.gov Studies have shown that cystamine can inhibit melanin synthesis in human melanoma cells. dermnetnz.org This effect is achieved through multiple mechanisms. In certain cellular contexts, cystamine readily inhibits tyrosinase activity. dermnetnz.org The depigmenting effect is also attributed to its intracellular reduction to cysteamine. Cysteamine can then sequester dopaquinone, a critical intermediate in the melanin synthesis pathway, thereby shunting the process away from the production of eumelanin (B1172464) (the dark brown/black pigment). dermnetnz.orgskintypesolutions.com This modulation effectively prevents the formation of new pigment. nih.gov

The inhibitory action of cystamine and its reduced form, cysteamine, on tyrosinase activity positions them as agents capable of influencing pigmentation. dermnetnz.orgmdpi.com While other thiols like glutathione (B108866) and cysteine were found to be inactive in certain experimental setups, cystamine demonstrated a clear, reversible depigmenting effect at near-physiological concentrations. dermnetnz.org

Glutathione S-Transferase (GST) Activity Enhancement

Glutathione S-Transferases (GSTs) are a family of enzymes crucial for cellular detoxification. nih.govmdpi.com They work by catalyzing the conjugation of glutathione (GSH) to a wide variety of endogenous and exogenous toxic compounds. mdpi.comnih.gov Research indicates that cystamine can influence the activity of these vital enzymes.

Regulation of Cellular Redox Homeostasis

Cystamine plays a significant role in maintaining the delicate balance of the cell's redox state through several interconnected mechanisms. This balance is critical for normal cellular function, and its disruption is implicated in numerous pathological conditions.

Intracellular Glutathione Level Augmentation

One of the most well-documented effects of cystamine is its ability to increase intracellular levels of glutathione (GSH). Glutathione is a major cellular antioxidant, essential for neutralizing reactive oxygen species (ROS) and maintaining the redox environment.

The mechanism involves the intracellular conversion of cystamine to its reduced form, cysteamine. Cysteamine then effectively increases the intracellular pool of cysteine, which is the rate-limiting amino acid for glutathione synthesis. By providing this crucial building block, cystamine treatment leads to a significant elevation of cellular glutathione content. This increase in the total glutathione pool enhances the cell's antioxidant capacity. Studies in cultured cystinotic proximal tubular epithelial cells demonstrated that cysteamine treatment not only depleted cystine but also increased total glutathione in both control and cystinotic cells.

| Study Focus | Cell/Model System | Observed Effect of Cystamine/Cysteamine | Reference |

| Glutathione & Homocysteine Export | C3H/10T1/2 Cl 8 cells | Increased cellular glutathione content 3-4 fold. | |

| Cystinosis Pathogenesis | Cystinotic Fibroblasts | Increased radioactivity in cytoplasmic glutathione. | |

| Cystinosis & Redox Status | Cystinotic Proximal Tubular Epithelial Cells | Increased total glutathione in both control and cystinotic cells. | |

| Neuroprotection | SN56 cholinergic cells | Cysteamine treatment increases cysteine, a GSH precursor, six-fold. |

Direct Scavenging of Reactive Oxygen Species

Beyond its indirect antioxidant effects through glutathione augmentation, cystamine and its active form, cysteamine, are potent direct scavengers of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules, such as hydroxyl radicals (•OH) and superoxide (B77818), that can cause significant damage to cellular components if left unchecked.

Cystamine has been shown to effectively scavenge the primary products of water radiolysis, specifically H• atoms and •OH radicals. nih.gov This radical-capturing ability is a key component of its antioxidant profile. Furthermore, its reduced form, cysteamine, is particularly effective at removing hydrogen peroxide (H2O2), a known cytotoxic species. This direct scavenging action intercepts harmful oxidants before they can interact with and damage vital cellular structures.

Modulation of Endogenous Antioxidant Enzyme Activities (e.g., Superoxide Dismutase, Catalase, Glutathione Peroxidase)

Cystamine can also influence the activity of the cell's primary enzymatic antioxidant defense system. This system includes superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). SOD converts superoxide radicals into hydrogen peroxide, which is then neutralized into water and oxygen by catalase or glutathione peroxidase.

The effects of cystamine on these enzymes can vary depending on the experimental model. In lupus-prone mice, cystamine treatment led to increased antioxidant activities, which implies a positive modulation of enzymes like SOD and CAT. skintypesolutions.com A study on Vanin-1 null mice showed that cystamine administration restored selenium-independent glutathione peroxidase activity, which was linked to the restoration of GSTA3 levels. Conversely, another study in rats using cysteamine (the reduced form of cystamine) reported a decrease in GPx activity alongside an increase in CAT activity, with SOD activity remaining unchanged. The decrease in GPx activity was hypothesized to be a cellular response to lower levels of its substrate, H2O2, due to the increased activity of catalase. These findings suggest that cystamine can dynamically modulate the activity of these crucial enzymes to rebalance (B12800153) the cellular antioxidant defense.

| Enzyme | Effect Observed | Experimental Model | Reference |

| Antioxidant Enzymes (general) | Increased overall antioxidant activities. | Lupus-prone (NZB/W F1) mice | skintypesolutions.com |

| Superoxide Dismutase (SOD) | No alteration in activity. | Cerebral cortex of young rats (cysteamine admin.) | |

| Catalase (CAT) | Significantly increased activity. | Cerebral cortex of young rats (cysteamine admin.) | |

| Glutathione Peroxidase (GPx) | Significantly decreased activity. | Cerebral cortex of young rats (cysteamine admin.) | |

| Se-independent GPx | Restored enzymatic activity. | Vanin-1 null mice |

Influence on Global Cellular Redox Potential

The global cellular redox potential, largely determined by the ratio of reduced glutathione (GSH) to its oxidized form (glutathione disulfide, GSSG), is a critical indicator of cellular health. An oxidized environment is associated with cellular stress and dysfunction. Cystamine influences this potential through its integrated effects on the redox system.

By augmenting the intracellular pool of total glutathione, cystamine provides a larger buffer against oxidative insults. More importantly, studies in cultured cystinotic cells, which exhibit a less negative (more oxidized) glutathione redox status, have shown that treatment with cysteamine can normalize this redox potential. This restoration of a more reduced state is a direct consequence of increasing the GSH pool and the direct scavenging of ROS, which would otherwise consume GSH. The very mechanism of cystamine's action, involving its reduction to cysteamine, is dependent on the local redox environment, highlighting its deep integration into cellular redox chemistry.

Macromolecular Interactions and Cellular Processes

Cystamine's biological effects are rooted in its interactions with essential macromolecules and its subsequent influence on fundamental cellular processes. These interactions range from binding to nucleic acids to modifying protein structure and function.

Reversible Binding with DNA and Nucleic Acid Stabilization

Cystamine has demonstrated the ability to bind to DNA. nih.gov In vitro studies using methods such as ethidium (B1194527) bromide displacement assays and analysis of DNA thermal stability have explored its DNA-binding properties in comparison to naturally occurring polyamines. nih.gov While these methods did not reveal unique binding characteristics for cystamine, circular dichroism (CD) studies have shown that cystamine can shift the equilibrium of DNA from the A-form to the B-form. nih.gov This is in contrast to polyamines like spermine (B22157) and spermidine, which tend to induce the A-form of DNA. nih.gov This ability to bind to and stabilize the B-form of DNA may be significant for processes such as chromatin condensation and stabilization. nih.gov

Interactions with Nucleoproteins Leading to Conformational Changes and Precipitation

The interaction of cystamine with nucleoproteins, the complexes of proteins and nucleic acids that constitute chromatin, is a key aspect of its cellular activity. The binding of cystamine to DNA is believed to play a role in the condensation and stabilization of chromatin. nih.gov This suggests that cystamine can influence the structure and accessibility of the genetic material, which in turn can affect gene expression and other DNA-dependent processes.

Interference with Microtubule Assembly and Tubulin Polymerization Dynamics

Cystamine has been shown to interfere with the assembly of microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Studies have revealed that millimolar concentrations of cystamine can inhibit microtubule assembly and promote an atypical form of tubulin polymerization. nih.gov This process is temperature-dependent, not occurring at colder temperatures. nih.gov

The mechanism of this interference involves the interaction of cystamine with sulfhydryl groups on tubulin. nih.gov Specifically, the formation of the abnormal polymer requires the reaction of cystamine with two sulfhydryl groups that become accessible at 37°C. nih.gov Additionally, cystamine can react with approximately three other sulfhydryl groups at 0°C without inducing polymerization. nih.gov This suggests that cystamine may act as a mimic of an endogenous regulator of microtubule assembly that targets sulfhydryl groups. nih.gov The oxidation of cysteine residues on tubulin is associated with a loss of polymerization activity. nih.gov

| Table 1: Effects of Cystamine on Microtubule Dynamics | |

|---|---|

| Finding | Reference |

| Inhibits microtubule assembly at millimolar concentrations. | nih.gov |

| Induces an abnormal form of tubulin polymerization. | nih.gov |

| Interaction is temperature-dependent. | nih.gov |

| Reacts with specific sulfhydryl groups on tubulin. | nih.gov |

Modulation of Specific Protein-Protein Interactions (e.g., G-protein)

Cystamine is recognized as an inhibitor of transglutaminases, a family of enzymes that catalyze the formation of isopeptide bonds between proteins. nih.gov This inhibition can indirectly affect protein-protein interactions. Within the body, cystamine is rapidly reduced to its active form, cysteamine. nih.gov Cysteamine can then act as a competitive inhibitor for transamidation reactions catalyzed by transglutaminases. nih.gov

Transglutaminases are known to be involved in the signaling of G-proteins, a large family of receptors that detect molecules outside the cell and activate internal signal transduction pathways. wikipedia.org By inhibiting transglutaminases, cystamine and its reduced form, cysteamine, can modulate the activity of G-proteins and the downstream signaling cascades they control. nih.gov

Post-Translational Protein Modification via Cysteaminylation

A significant mechanism of cystamine's action is the post-translational modification of proteins through a process called cysteaminylation. This involves the formation of mixed disulfides between cysteamine (the reduced form of cystamine) and the sulfhydryl groups of cysteine residues in proteins. nih.gov This modification can alter the structure and function of the target protein. Cysteaminylation is a key factor in many of the reported biological activities of cysteamine. nih.gov This reversible process can act as a molecular switch, influencing cellular signaling and maintaining redox homeostasis. frontiersin.org

Signal Transduction Pathway Modulation

Cystamine and its metabolite, cysteamine, can modulate various signal transduction pathways, often through their effects on protein function and redox balance.

One of the key pathways influenced is related to oxidative stress. Cysteamine can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. patsnap.com This is particularly relevant in conditions where oxidative stress is a contributing factor to pathology. patsnap.com

Furthermore, cysteamine has been shown to impact signaling pathways involved in cell proliferation and apoptosis. For instance, studies in zebrafish have indicated that cysteamine exposure can lead to the downregulation of the Notch signaling pathway, which is crucial for development and cell fate determination. nih.gov Inhibition of the Notch pathway is also linked to oxidative stress and apoptosis. nih.gov The modulation of such fundamental signaling pathways underscores the broad cellular impact of cystamine.

| Table 2: Summary of Cystamine's Signal Transduction Modulation | ||

|---|---|---|

| Pathway/Process | Effect of Cystamine/Cysteamine | Reference |

| Oxidative Stress | Acts as an antioxidant, scavenging free radicals. | patsnap.com |

| Notch Signaling | Downregulates the Notch signaling pathway. | nih.gov |

| Apoptosis | Can be induced, potentially through inhibition of Notch signaling and increased oxidative stress. | nih.gov |

Upregulation of Brain-Derived Neurotrophic Factor (BDNF) Pathways

Cystamine has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival, growth, and synaptic plasticity. nih.govnih.govmdpi.comwikipedia.org Research indicates that cystamine's neuroprotective effects are linked to its ability to stimulate the release of BDNF. nih.govnih.gov One proposed mechanism involves the upregulation of the heat shock protein HSJ1b, which in turn facilitates the secretion of BDNF from the Golgi apparatus in neurons. nih.govnih.gov This process is essential for the formation of clathrin-coated vesicles that transport BDNF. nih.govnih.gov Furthermore, cystamine's ability to inhibit transglutaminase activity also contributes to increased BDNF release. nih.govnih.gov Studies in animal models of Huntington's disease have demonstrated that cysteamine, the reduced form of cystamine, can elevate BDNF levels in the brain and serum, suggesting its potential as a therapeutic agent for neurodegenerative disorders. nih.gov

Table 1: Cystamine's Effect on BDNF and Related Proteins

| Molecule | Effect of Cystamine | Cellular/Systemic Location | Associated Mechanism |

|---|---|---|---|

| BDNF | Increased levels and secretion nih.govnih.gov | Brain, Serum nih.gov | Stimulation of secretory pathway, inhibition of transglutaminase nih.govnih.gov |

| HSJ1b | Increased levels nih.gov | Neurons nih.gov | Facilitates BDNF secretion nih.govnih.gov |

Somatostatin (B550006) Depletion Mechanisms

Cystamine administration leads to a notable and reversible depletion of somatostatin, a peptide hormone that regulates various physiological processes. nih.govnih.gov This effect is dose- and time-dependent and has been observed in the brain and gastrointestinal tract. nih.govnih.gov The precise mechanism of somatostatin depletion by cystamine is not fully understood, but it is not attributed to increased release or enhanced degradation of the peptide. nih.gov It is hypothesized that within the intracellular environment, cystamine may induce a conformational change in the somatostatin peptide, thereby affecting its immunoreactive and functional properties. nih.govosti.gov This depletion of somatostatin by cystamine has been linked to various physiological effects, such as a decrease in body temperature and an increase in plasma epinephrine (B1671497) levels. nih.gov

Effects on Insulin-like Growth Factor (IGF)-1 and Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Cascades

Cystamine has been shown to influence the growth hormone (GH)/insulin-like growth factor (IGF) axis. nih.govfrontiersin.org Studies in animal models have demonstrated that cystamine treatment can modulate the mRNA levels of IGF-1 and IGF-2. nih.govfrontiersin.org The effects appear to be dependent on the duration and dose of the treatment, as well as the specific tissue. For instance, short-term treatment has been shown to increase hepatic IGF-1 and IGF-2 mRNA levels in a dose-dependent manner, while chronic treatment led to a decrease in hepatic IGF-1 and an increase in IGF-2. nih.gov In muscle tissue, long-term, high-dose treatment with cystamine resulted in elevated levels of both IGF-1 and IGF-2 mRNA. nih.gov These changes suggest that cystamine can shift the GH/IGF-1 axis towards an anabolic state. frontiersin.org The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth and metabolism, and while direct interactions with cystamine are still being investigated, nutrient restriction, which has some overlapping cellular effects, is known to suppress mTOR signaling. frontiersin.org

Table 2: Effects of Cystamine on IGF mRNA Levels in Common Carp

| Treatment | Tissue | IGF-1 mRNA | IGF-2 mRNA |

|---|---|---|---|

| Short-term CSH | Liver | Increased (dose-dependent) nih.gov | Increased (dose-dependent) nih.gov |

| Chronic CSH | Liver | Decreased nih.gov | Increased nih.gov |

Immunomodulatory Signaling Pathway Alterations

Cystamine exhibits significant immunomodulatory effects by altering various signaling pathways involved in inflammation and immune responses. frontiersin.org It has been shown to modulate T-cell responses, particularly by reducing Th1 and Tc1 responses, which is likely due to the impairment of NF-κB functions. frontiersin.org The NF-κB pathway is a central regulator of inflammatory gene expression. dovepress.com Cystamine's inhibition of transglutaminase 2 (TG2) is another key aspect of its immunomodulatory action, as TG2 activity can hinder the ability of macrophages to effectively clear pathogens. frontiersin.org Furthermore, cystamine can influence the production and secretion of various cytokines. frontiersin.orgnih.govnih.gov For example, it has been observed to reduce the specific Th1 response in the context of tuberculosis. frontiersin.org However, it is important to note that high concentrations of cystamine can induce apoptosis and necrosis in immune cells, suggesting a dose-dependent effect on cell viability. frontiersin.org

Preclinical and in Vitro Investigation of Cystamine Activity

Neurodegenerative Disease Models

Cystamine's neuroprotective properties have been evaluated in several well-established animal models of neurodegeneration. These studies provide a foundational understanding of its potential to modify disease progression by targeting key pathological pathways.

In the context of Huntington's disease (HD), a neurodegenerative disorder caused by a mutation in the huntingtin gene, cystamine (B1669676) has shown significant promise in preclinical models. Studies utilizing the R6/2 and YAC128 mouse models, which replicate key features of human HD, have been instrumental.

In the YAC128 mouse model, which expresses the full-length human mutant huntingtin gene, treatment with cystamine demonstrated notable neuroprotective effects. nih.gov These mice exhibit a forebrain-specific increase in the activity of transglutaminase (TG), an enzyme implicated in the pathological processes of HD. nih.gov Oral administration of cystamine successfully reduced this elevated TG activity. nih.gov Furthermore, when administered to symptomatic YAC128 mice, cystamine prevented the loss of striatal neurons, ameliorated the reduction in striatal volume, and counteracted striatal neuronal atrophy. nih.gov However, the treatment did not prevent the onset of motor deficits or the downregulation of striatal markers like the dopamine (B1211576) and cyclic adenosine (B11128) monophosphate-regulated phosphoprotein (DARPP-32). nih.gov

In the R6/2 transgenic mouse model, which expresses a fragment of the mutant huntingtin gene, cystamine has also been shown to delay the onset of motor dysfunction and extend lifespan. sciencedaily.com PET imaging studies in R6/2 mice confirmed that cystamine provides dose-dependent neuroprotection, preserving cerebral glucose metabolism and enhancing striatal dopamine D2 receptor function. mdpi.com Histological analysis further revealed that cystamine protects striatal and cortical neurons and reverses the formation of cellular inclusions in a dose-dependent manner. mdpi.com Interestingly, one study suggested that the therapeutic benefits of cystamine in the R6/2 model might stem from mechanisms beyond the inhibition of tissue transglutaminase (tTG), as the protective effects were still observed in R6/2 mice where the tTG gene was genetically deleted. sciencedaily.com

Table 1: Summary of Cystamine Effects in Huntington's Disease Mouse Models

| Model | Key Pathological Feature(s) | Observed Effects of Cystamine Treatment | Reference(s) |

|---|---|---|---|

| YAC128 | Increased forebrain transglutaminase activity; Striatal neuron loss and atrophy. | Decreased transglutaminase activity; Prevented striatal neuron loss and volume reduction. | nih.gov |

| R6/2 | Motor dysfunction; Reduced lifespan; Decreased cerebral glucose metabolism; Formation of cellular inclusions. | Delayed motor dysfunction onset; Extended lifespan; Preserved glucose metabolism; Protected neurons and reversed cellular inclusions. | sciencedaily.commdpi.com |

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. confex.com Toxin-based animal models that replicate this specific neurodegeneration are crucial for testing potential neuroprotective agents. confex.com The most common models use the neurotoxins 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 6-hydroxydopamine (6-OHDA). confex.comyoutube.com Both toxins selectively destroy catecholaminergic neurons, leading to a Parkinson-like state in animals. confex.com

Research has shown that cystamine and its reduced form, cysteamine (B1669678), can prevent the dopaminergic neurodegeneration induced in the MPTP model of PD. nih.gov These toxins work by inducing significant oxidative stress, which is a key factor in the death of dopaminergic neurons. nih.gov The protective action of cystamine in these models is linked to its ability to mitigate oxidative stress and upregulate neuroprotective pathways. nih.gov

Alzheimer's disease (AD) pathology is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of tau protein. nih.gov The APP-Psen1 transgenic mouse model, which expresses mutant human genes for amyloid precursor protein (APP) and presenilin-1 (PSEN1), develops age-dependent Aβ plaques and is widely used in AD research. nih.gov

While direct studies of cystamine in the APP-Psen1 model are limited, a strong mechanistic link has been established through its known inhibitory effect on tissue transglutaminase (tTG). nih.gov Evidence from postmortem human brain tissue of AD patients shows that tTG levels and activity are elevated and that tTG co-localizes with amyloid plaques. youtube.com The tTG enzyme can cross-link Aβ peptides, which accelerates their aggregation and the formation of stable, insoluble, and neurotoxic protein complexes. nih.gov By catalyzing the formation of these covalent bonds, tTG is believed to play a crucial role in the initiation and development of protein aggregates in AD. nih.gov

Given that cystamine is an inhibitor of transglutaminase, it is being considered as a potential therapy to lower the amyloid plaque burden in AD patients. youtube.com The inhibition of tTG is a promising strategy to counteract the formation of these pathological protein aggregates. nih.gov

The neuroprotective activity of cystamine is not attributed to a single mode of action but rather to a combination of beneficial effects observed in various cellular and animal systems.

A primary and widely studied mechanism is the inhibition of transglutaminases . nih.govnih.gov By blocking the cross-linking of proteins like mutant huntingtin, cystamine can prevent the formation of toxic, insoluble aggregates that contribute to neuronal death. nih.gov

Another critical mechanism is the upregulation of neurotrophic factors , particularly brain-derived neurotrophic factor (BDNF). nih.govnih.gov In HD models, cystamine treatment was found to increase brain levels of BDNF, a protein essential for neuronal survival, growth, and plasticity. nih.gov This effect is partly mediated by increasing levels of the heat shock protein HSJ1b, which stimulates the secretion of BDNF. nih.gov

Cystamine also exerts potent antioxidant effects . nih.gov It achieves this by increasing the intracellular levels of cysteine, which is a precursor to the powerful antioxidant glutathione (B108866). nih.gov By bolstering the cell's antioxidant defenses, cystamine can mitigate the oxidative stress that is a common pathological feature of many neurodegenerative diseases. nih.gov

Additional neuroprotective mechanisms include anti-apoptotic properties that can delay or prevent programmed cell death, and the modulation of mitochondrial function .

Organ-Specific Pathophysiology Models

Beyond neurodegeneration, the therapeutic potential of cystamine's active form, cysteamine, has been explored in models of organ-specific diseases, particularly those involving fibrosis.

The Unilateral Ureteral Obstruction (UUO) model is a standard and robust method for inducing renal fibrosis, a common pathway in most forms of progressive chronic kidney disease (CKD). The model involves ligating one ureter, which leads to tubular injury, inflammation, and a rapid progression of fibrosis in the obstructed kidney.

In a mouse model of UUO, treatment with cysteamine was evaluated for its antifibrotic efficacy. The study found that cysteamine significantly decreased the severity of fibrosis at 14 and 21 days post-obstruction. This improvement was associated with a reduction in renal levels of oxidized proteins, indicating a decrease in oxidative stress. Consistent with this, in vitro experiments showed that cysteamine reduced the generation of reactive oxygen species in cultured macrophages.

Furthermore, cysteamine treatment led to a reduction in the proliferation of α-smooth muscle actin-positive interstitial myofibroblasts, which are key cells responsible for producing the extracellular matrix that forms fibrotic scar tissue. These findings suggest that cysteamine's antifibrotic actions include the reduction of oxidative stress and the attenuation of the myofibroblast response to kidney injury.

Table 2: Effects of Cysteamine in a Unilateral Ureteral Obstruction (UUO) Mouse Model

| Parameter Measured | Outcome of Cysteamine Treatment | Implied Mechanism | Reference(s) |

|---|---|---|---|

| Fibrosis Severity | Significantly decreased at 14 and 21 days. | Antifibrotic action. | |

| Renal Oxidized Protein Levels | Decreased at all time points. | Reduction of oxidative stress. | |

| Myofibroblast Proliferation | Reduced α-smooth muscle actin-positive cells. | Attenuation of myofibroblast response. | |

| Extracellular Matrix mRNA | Reduced levels in treated mice. | Inhibition of fibrotic protein production. |

Inflammatory Bowel Disease Models (e.g., rat models of inflammation)

Cystamine has been investigated for its therapeutic potential in preclinical models of Inflammatory Bowel Disease (IBD), a condition marked by chronic inflammation of the intestines. In a study utilizing a rat model of IBD induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), oral administration of cystamine demonstrated a significant anti-inflammatory effect. nih.gov The TNBS-treated rats that also received cystamine developed a less severe form of colitis compared to those who did not receive the compound. nih.gov

The beneficial effects of cystamine were quantified through macroscopic and microscopic scoring of the colon. The cystamine-treated group showed significantly lower scores in both categories, indicating a reduction in the physical and histological signs of inflammation. nih.gov This improvement was associated with a decrease in the activity of transglutaminase 2 (TG2), an enzyme implicated in inflammatory pathways and central to the pathogenesis of some human disorders, including IBD. nih.gov Furthermore, the colonic tissue of rats treated with cystamine exhibited reduced levels of the pro-inflammatory cytokines TNF-α and IL-6. nih.gov The study also noted that the immunolocalization of TG2 in the colons of the TNBS-administered animals was comparable to that observed in human IBD patients, suggesting the relevance of this preclinical model. nih.gov

Table 1: Effects of Cystamine in a Rat Model of TNBS-Induced Colitis

| Parameter | TNBS Group | TNBS-Cystamine Group | p-value |

| Macroscopic Score | 3.28 ± 0.95 | 0.43 ± 0.78 | <0.05 |

| Microscopic Score | 19.25 ± 6.04 | 6.62 ± 12.01 | <0.05 |

Data sourced from a study on the effects of cystamine in a rat model of inflammatory bowel disease. nih.gov

Mitochondrial Disorder Models (e.g., Caenorhabditis elegans, zebrafish, human fibroblasts)

The therapeutic potential of cystamine and its reduced form, cysteamine, has been explored in various models of mitochondrial disease, spanning from invertebrates to human cells. In the nematode Caenorhabditis elegans, specifically the gas-1(fc21) mutant which serves as a model for mitochondrial respiratory chain complex I deficiency, treatment with cysteamine bitartrate (B1229483) was shown to improve mitochondrial membrane potential and reduce oxidative stress. nih.gov This intervention led to a modest improvement in fecundity, although it did not extend the lifespan of the worms. nih.gov

In vertebrate models, such as the zebrafish (Danio rerio), cysteamine bitartrate demonstrated protective effects. It was shown to protect zebrafish models of both complex I (rotenone-induced) and complex IV (azide-induced) deficiency from brain death at concentrations between 10 to 100 μM. nih.gov Another study using a zebrafish knockout model for SURF1 deficiency, which causes Leigh syndrome (a severe mitochondrial disorder), found that cysteamine bitartrate could prevent azide-induced neuromuscular decompensation by restoring the balance of glutathione. nih.gov

Studies on human fibroblasts from patients with mitochondrial diseases have also yielded promising results. In fibroblasts with a deficiency in the FBXL4 gene, which leads to multiple respiratory chain complex defects, treatment with cysteamine bitartrate at concentrations of 10 to 100 μm improved cell survival. nih.gov Mechanistic investigations revealed that cysteamine bitartrate treatment led to transcriptional normalization of dysregulated pathways related to metabolism, glutathione, cell defense, and DNA in these human cells. nih.gov

Table 2: Summary of Cystamine/Cysteamine Effects in Mitochondrial Disorder Models

| Model Organism/System | Disease Model | Key Findings | Reference |

| C. elegans | Complex I deficiency (gas-1(fc21)) | Improved mitochondrial membrane potential, reduced oxidative stress, modest increase in fecundity. | nih.gov |

| Zebrafish (Danio rerio) | Complex I (rotenone) & IV (azide) inhibition | Protected against brain death. | nih.gov |

| Zebrafish (Danio rerio) | Leigh Syndrome (surf1-/-) | Prevented neuromuscular decompensation, restored glutathione balance. | nih.gov |

| Human Fibroblasts | FBXL4 deficiency | Improved cell survival, normalized metabolic and defense pathways. | nih.gov |

Ischemia-Reperfusion Injury Models

Cystamine has been identified as a protective agent against ischemia-reperfusion (IR) injury, a condition where tissue damage is caused when blood supply returns to tissue after a period of ischemia or lack of oxygen. In a study using rat cardiomyocyte cells (H9C2), the addition of cystamine to an organ preservation solution was found to significantly enhance cell preservation under hypoxic conditions. nih.govnih.gov The protective mechanism appears to involve the inhibition of transglutaminase 2 (TGase2), an enzyme whose activity increases during cold storage and reoxygenation. nih.govnih.gov

By inhibiting TGase2, cystamine reduces the polyamination of RhoA, a key signaling molecule. This, in turn, lessens the interaction between RhoA and ROCK2 (Rho-associated kinase 2) and decreases the formation of F-actin, ultimately mitigating cell death pathways. nih.govnih.gov The study also noted that cystamine prevented the activation of caspases, which are crucial mediators of apoptosis, during cold storage. nih.govnih.gov These findings suggest that the TGase2-mediated RhoA-ROCK pathway plays a significant role in IR injury and that cystamine's inhibitory action on this pathway is a key component of its protective effect. nih.govnih.gov

Anti-Infective and Immunomodulatory Studies

Antiviral Activity in Cell Cultures (e.g., SARS-CoV-2, HIV)

Cystamine and its reduced form, cysteamine, have demonstrated notable antiviral properties in various in vitro settings. Research has shown their efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). In studies using Vero E6 and Calu-3 cell lines, both cystamine and cysteamine were found to decrease the cytopathic effects induced by SARS-CoV-2. nih.govmdpi.com Furthermore, they significantly reduced the production of infectious viral particles. nih.govmdpi.com One study highlighted that cystamine was effective at all tested concentrations in reducing the viral yield. nih.gov The antiviral action of these compounds was observed to be independent of the timing of the treatment relative to the infection. nih.gov

The antiviral activity of these compounds is not limited to coronaviruses. Cystamine has also been shown to inhibit the replication of Human Immunodeficiency Virus type 1 (HIV-1). This inhibitory effect was observed in various cell lineages, including those of monocyte/macrophage and T cell origin. nih.gov In cultures of primary monocyte-derived macrophages (MDM), cystamine substantially reduced HIV-1 expression. nih.gov Even in chronically infected MDM cultures, the addition of cystamine suppressed reverse transcriptase (RT) activity by 80-90%. nih.gov Similar concentration-dependent suppression of HIV-1 expression by cystamine was observed in cord blood-derived macrophages and lymphocytes. nih.gov This inhibition occurred across multiple HIV-1 strains, including both laboratory-adapted and fresh isolates, and was not associated with toxicity to the host cells at effective concentrations. nih.gov

Table 3: In Vitro Antiviral Activity of Cystamine

| Virus | Cell Line(s) | Key Findings | Reference(s) |

| SARS-CoV-2 | Vero E6, Calu-3 | Decreased cytopathic effects, significantly reduced viral production. | nih.govmdpi.com |

| HIV-1 | Monocyte/Macrophage, T-cells, Cord Blood-derived cells | Suppressed viral expression and reverse transcriptase activity in a dose-dependent manner across multiple strains. | nih.govnih.gov |

Host-Directed Therapeutic Potentials in Infectious Disease Models (e.g., Mycobacterium tuberculosis)

Cystamine and cysteamine are being explored as potential host-directed therapies (HDTs), an approach that aims to treat infections by modulating the host's response rather than directly targeting the pathogen. This strategy is particularly relevant for challenging infections like tuberculosis. In the context of Mycobacterium tuberculosis (Mtb), studies have proposed cysteamine as a potential HDT. nih.gov Research using human peripheral blood mononuclear cells (PBMCs) from individuals with TB infection showed that cysteamine modulates T-cell responses, which are crucial for controlling the infection. nih.govfrontiersin.org

In another study focusing on Mycobacterium abscessus, a notoriously difficult-to-treat nontuberculous mycobacterium, both cysteamine and cystamine demonstrated anti-mycobacterial activity. nih.gov In differentiated THP-1 human macrophage cells, these compounds restricted the growth of M. abscessus to a degree similar to the antibiotic amikacin. nih.gov When used in combination with amikacin, both cysteamine and cystamine led to an enhanced restriction of the bacteria within the macrophages. nih.gov The study also utilized an ex vivo human granuloma-like structures (GLS) model and found that treatment with these compounds was effective in reducing GLS size and bacterial load, particularly for the smooth (S) variant of M. abscessus. nih.gov

Modulation of Inflammatory Responses in Preclinical Contexts

Cystamine and its related compounds have demonstrated significant immunomodulatory effects in various preclinical settings, suggesting their potential to control excessive inflammation. In a rat model of inflammatory bowel disease, cystamine was shown to have a potent anti-inflammatory effect, significantly reducing the severity of colitis. nih.gov This was accompanied by a decrease in the levels of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov

In the context of infectious diseases, the immunomodulatory properties of these compounds are also evident. In vitro studies with blood samples from COVID-19 patients revealed that both cysteamine and cystamine have an anti-inflammatory effect, as they significantly decreased the production of SARS-CoV-2-specific interferon-gamma (IFN-γ). nih.govmdpi.com Similarly, in studies related to tuberculosis, cysteamine was found to reduce the inflammatory status by decreasing the Mtb-specific responses of T-cells, including the production of IFN-γ, TNF, and interleukin-2 (B1167480) (IL-2). nih.govfrontiersin.org In a model of Mycobacterium abscessus infection, treatment with cysteamine and cystamine drastically quenched the strong pro-inflammatory response typically triggered by the rough (R) variant of the bacterium. nih.gov These findings underscore the potential of cystamine to modulate inflammatory responses in both sterile and infectious inflammatory conditions.

Ocular Research Models

Cystamine hydrobromide, and its reduced form cysteamine, have been the subject of significant research in ocular models, particularly in the context of corneal diseases like cystinosis, a lysosomal storage disorder characterized by the accumulation of cystine crystals in various tissues, including the cornea.

Corneal Studies in Animal Models (e.g., rabbit and CTNS-/- mouse corneas)

Animal models have been instrumental in understanding the pathophysiology of corneal cystinosis and evaluating the efficacy of therapeutic interventions. The CTNS-/- knockout mouse, which lacks the gene for the lysosomal cystine transporter cystinosin, is a widely used model that mimics the human condition. nih.govnih.gov

In these mice, corneal cystine crystals become detectable around 3 months of age, initially in the posterior stroma and endothelium. nih.gov The volume of these crystals progressively increases, peaking between 6 to 8 months. nih.govnih.gov This accumulation is associated with stromal inflammation, a decrease in stromal cell density, and eventual corneal scarring by 8 to 12 months. nih.gov Studies using in vivo confocal microscopy (CM) have developed a quantitative method, the crystal volume index (CVI), to track the progression of crystal deposition. nih.govnih.gov

Research has demonstrated that topical application of cysteamine significantly inhibits the progression of corneal crystal accumulation in CTNS-/- mice. nih.govnih.gov In one study, a four-week treatment with 0.55% cysteamine eye drops resulted in a mere 15% increase in crystal volume in treated eyes, compared to a 173% increase in untreated control eyes. nih.govnih.gov These findings in the mouse model mirror the clinical response observed in human patients with cystinosis. nih.gov

Rabbit models have also been employed in ocular research involving cystamine and related compounds. researchgate.netarvojournals.orgmdpi.com While a specific cystinosis rabbit model has been developed, showing deposition of cystine crystals in the cornea, much of the research in rabbits has focused on the safety and effects of cysteamine on corneal wound healing. researchgate.netnih.gov For instance, studies on rabbit corneas have been used to assess irritation and the impact of different formulations of cysteamine hydrochloride viscous solutions. nih.goverciyes.edu.tr Furthermore, a rabbit model of corneal wound healing demonstrated that cysteamine hydrochloride, at the FDA-approved dose for cystinosis, is well-tolerated and does not negatively impact epithelial or stromal wound healing. nih.gov

Table 1: Summary of Corneal Studies in Animal Models

| Animal Model | Key Findings | References |

| CTNS-/- Mouse | Progressive increase in corneal cystine crystal volume with age, peaking at 6-8 months. | nih.govnih.gov |

| Topical cysteamine significantly inhibits the progression of crystal accumulation. | nih.govnih.gov | |

| Untreated mice develop stromal inflammation and corneal scarring. | nih.gov | |

| Rabbit | A model for cystinosis with corneal cystine crystal deposition exists. | researchgate.net |

| Used to evaluate the safety and irritation of topical cysteamine formulations. | nih.goverciyes.edu.tr | |

| Cysteamine hydrochloride does not adversely affect corneal epithelial or stromal wound healing. | nih.gov |

In Vitro Analysis of Corneal Epithelial and Stromal Wound Healing

The process of corneal wound healing is a complex cascade of events involving cell migration, proliferation, and differentiation to restore corneal transparency. nih.gov In vitro studies using cultured corneal cells have been crucial in dissecting the specific effects of compounds like cystamine on these processes.

Research has investigated the role of tissue transglutaminase 2 (TGM2), an enzyme involved in wound healing and fibrosis, and its inhibition by cysteamine. nih.govresearchgate.net Cystamine acts as a transglutaminase inhibitor, and its reduced form, cysteamine, can also inhibit the enzyme through competitive inhibition. researchgate.net

Studies using immortalized human corneal epithelial (hTCEpi) cells and primary rabbit corneal fibroblasts (RCFs) have shown that cysteamine hydrochloride does not negatively impact corneal epithelial cell migration. nih.govresearchgate.netarvojournals.org In an in vitro wound healing assay, the migration of epithelial cells was unaffected by the presence of cysteamine hydrochloride. arvojournals.org

Similarly, the effects on corneal stromal cells, specifically the transformation of keratocytes to fibroblasts and myofibroblasts, a key process in stromal wound healing and scar formation, have been examined. nih.gov In vitro experiments have shown that cysteamine hydrochloride does not prevent this transformation. arvojournals.org This suggests that while cysteamine is crucial for treating the underlying metabolic defect in cystinosis, it is unlikely to reduce corneal fibrosis or scarring that may occur from other causes. nih.govresearchgate.net

Table 2: In Vitro Effects of Cysteamine on Corneal Wound Healing

| Cell Type | Assay | Finding | References |

| Human Corneal Epithelial Cells | Migration Assay | Cysteamine hydrochloride did not impair epithelial cell migration. | arvojournals.org |

| Rabbit Corneal Fibroblasts | Myofibroblast Transformation | Cysteamine hydrochloride did not prevent the transformation of keratocytes to myofibroblasts. | arvojournals.org |

Diverse Biological System Investigations

The biological activity of cystamine and its derivatives extends beyond ocular applications, with significant research into its effects on metabolic processes in other biological systems.

Rumen Fermentation Efficiency Modulation Studies

In ruminant nutrition, cysteamine has been investigated as a feed additive to improve growth performance and modulate rumen fermentation. nih.govresearchgate.net The rumen is a complex ecosystem where microbial fermentation breaks down feed into usable energy sources for the animal.

In vitro studies using rumen fluid have demonstrated that cysteamine supplementation can significantly alter fermentation patterns. researchgate.netnih.govbohrium.com Supplementation with cysteamine has been shown to increase the production of total volatile fatty acids (VFAs), which are the main energy source for ruminants. nih.gov Specifically, it tends to shift the fermentation towards a higher proportion of propionate, a glucogenic VFA, and decrease the proportion of acetate. nih.govnih.gov This shift is considered beneficial for energy efficiency. nih.gov

Furthermore, cysteamine supplementation has been found to increase the synthesis of microbial crude protein (MCP), indicating improved nitrogen utilization by rumen microbes. nih.govnih.gov Some studies have also reported a reduction in methane (B114726) production, a potent greenhouse gas, with cysteamine supplementation, although these findings are not always consistent across all studies. nih.govresearchgate.netresearchgate.net The effects of cysteamine on rumen fermentation appear to be influenced by the composition of the diet, particularly the forage-to-concentrate ratio. nih.govbohrium.com

Table 3: Effects of Cysteamine on In Vitro Rumen Fermentation

| Parameter | Effect of Cysteamine Supplementation | References |

| Total Volatile Fatty Acids (VFA) | Increased | nih.gov |

| Propionate Proportion | Increased | nih.govnih.gov |

| Acetate Proportion | Decreased | nih.govnih.gov |

| Microbial Crude Protein (MCP) | Increased | nih.govnih.gov |

| Methane Production | Reduced (in some studies) | nih.govresearchgate.net |

Regulation of Skeletal Muscle Protein Synthesis and Degradation in Animal Models

Cysteamine is utilized as a feed additive in animal production to enhance growth performance and improve feed efficiency in species like pigs and broilers. nih.gov Its mechanism of action is thought to involve the modulation of endocrine pathways and direct effects on protein metabolism in skeletal muscle.

Studies in finishing pigs have shown that dietary cysteamine supplementation can lead to an increase in protein deposition. nih.gov This is primarily attributed to a decrease in the rate of protein degradation, rather than a significant change in the rate of protein synthesis. nih.gov Cysteamine is known to decrease the levels of somatostatin (B550006), a hormone that inhibits the release of growth hormone (GH). nih.gov By reducing somatostatin, cysteamine can lead to increased GH secretion, which in turn stimulates the production of insulin-like growth factor 1 (IGF-1). nih.gov IGF-1 is a potent stimulator of protein synthesis and an inhibitor of protein degradation in muscle.

Furthermore, research indicates that cysteamine can influence the expression of genes related to amino acid transport in muscle, potentially improving the availability of amino acids for protein synthesis. nih.gov In zebrafish models, however, high concentrations of cysteamine have been shown to have detrimental effects on skeletal development, including upregulation of osteoclast-related genes, suggesting a complex and concentration-dependent effect on skeletal tissues. nih.gov

Table 4: Effects of Cysteamine on Skeletal Muscle in Animal Models

| Animal Model | Key Findings | References |

| Finishing Pigs | Increased protein deposition, primarily by decreasing protein degradation. | nih.gov |

| May increase growth hormone and IGF-1 levels. | nih.gov | |

| Can improve the expression of amino acid transporters in muscle. | nih.gov | |

| Zebrafish | High concentrations can impair skeletal development and upregulate osteoclast-related genes. | nih.gov |

Advanced Methodologies and Analytical Approaches in Cystamine Research

Spectroscopic and Chromatographic Characterization

Spectroscopy and chromatography are cornerstone techniques in the analytical chemistry of cystamine (B1669676) hydrobromide. They allow for both qualitative and quantitative analysis, providing detailed information about the molecule's structure, purity, and concentration.

Mass spectrometry (MS), coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), offers high sensitivity and specificity for the quantification of cystamine and its reduced form, cysteamine (B1669678).

Gas Chromatography-Mass Spectrometry (GC-MS): This method is effective for the determination of cysteamine and cystamine. nih.gov For analysis, these compounds are typically converted into more volatile derivatives, such as N,S-diisobutoxycarbonyl or N,N-diisobutoxycarbonyl derivatives. nih.gov The derivatized compounds can then be separated on a capillary column and detected using a flame photometric detector or a mass spectrometer. nih.gov This derivatization process is necessary because cysteamine and cystamine themselves lack the volatility required for GC analysis. The detection limits for this method can be as low as 0.5 picomoles. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for determining cysteamine levels in biological samples like plasma. mdpi.comresearchgate.netmdpi.com This technique offers excellent sensitivity and specificity without the need for derivatization in some protocols. nih.gov Ultra-performance liquid chromatography (UPLC) systems can be used for rapid separation of the analyte. mdpi.comresearchgate.netmdpi.com The validation of these methods according to regulatory guidelines ensures their reliability for clinical and research applications. mdpi.comresearchgate.netmdpi.com Recent LC-MS/MS methods have been developed for the fast and reliable quantification of cysteamine in plasma, which is crucial for monitoring treatment in diseases like cystinosis. mdpi.comresearchgate.net

| Parameter | GC-MS | LC-MS/MS |

| Principle | Separation of volatile compounds followed by mass analysis. | Separation of compounds in liquid phase followed by mass analysis. |

| Sample Preparation | Derivatization is typically required to increase volatility. nih.gov | Can often analyze samples directly or with minimal preparation. nih.gov |

| Application | Quantification of cysteamine and cystamine in various samples. nih.gov | Widely used for determining cysteamine levels in plasma for clinical monitoring. mdpi.comresearchgate.netmdpi.com |

| Sensitivity | High, with detection limits in the picomole range. nih.gov | Very high, fulfilling regulatory guidelines for bioanalytical methods. mdpi.comresearchgate.netmdpi.com |

IR and NMR spectroscopy are fundamental techniques for confirming the chemical structure and assessing the purity of cystamine hydrobromide.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. In cysteamine, characteristic peaks can be observed for the N-H stretching of the primary amine, N-H stretching of the amine salt, and N-H bending of the amine group. researchgate.net The absence of the S-H stretching vibration (typically in the 2500-2600 cm⁻¹ range) in cystamine distinguishes it from its precursor, cysteamine. researchgate.net These spectral signatures provide confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.commdpi.com In the ¹H NMR spectrum of cystamine dihydrochloride (B599025) in D₂O, distinct signals corresponding to the two types of methylene (-CH₂) groups are observed. nih.gov For example, the protons on the carbons adjacent to the amino groups and the protons on the carbons adjacent to the sulfur atoms will have different chemical shifts, appearing as separate peaks in the spectrum. nih.gov The integration of these peaks can be used to confirm the structure, and the absence of impurity peaks is a strong indicator of the sample's purity. mdpi.com

| Technique | Information Provided | Application to this compound |

| Infrared (IR) | Identifies functional groups. | Confirms the presence of amine groups and the disulfide bond, distinguishing it from cysteamine. researchgate.net |

| ¹H NMR | Shows the number and type of hydrogen atoms. | Elucidates the structure by showing signals for the different -CH₂- groups and assesses purity by detecting extraneous signals. nih.gov |

| ¹³C NMR | Shows the number and type of carbon atoms. | Complements ¹H NMR in structural elucidation by providing information on the carbon skeleton. |

Circular dichroism (CD) spectroscopy is an optical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. mdpi.comscilit.com It is particularly sensitive to the secondary structure of macromolecules like DNA and proteins. mdpi.comnih.govnih.gov When a small molecule like cystamine binds to DNA, it can induce changes in the DNA's conformation, which can be monitored by CD spectroscopy. mdpi.comchalmers.se

The binding of a ligand can cause shifts in the characteristic CD spectrum of DNA, providing insights into the nature of the interaction. For instance, the typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm. mdpi.com A ligand binding in the grooves of the DNA or intercalating between the base pairs can alter these signals. nih.gov Although cystamine itself is not chiral, its interaction with the chiral DNA helix can lead to an induced CD (ICD) signal in the absorption region of the ligand. chalmers.seanu.edu.au The analysis of these spectral changes can help determine the binding mode and affinity of this compound to DNA. nih.gov

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of cystamine and cysteamine. nih.gov Due to the lack of a strong chromophore in cystamine, detection can be challenging, often requiring derivatization or specialized detectors. nih.gov

Reversed-phase HPLC (RP-HPLC) is a common mode used for analysis. To improve the retention and separation of the highly polar cystamine and cysteamine molecules on a nonpolar stationary phase, ion-pairing agents are often added to the mobile phase. researchgate.net For instance, sodium 1-heptanesulfonate can be used to form a neutral ion pair with the positively charged amine groups of cystamine, enhancing its retention on a C18 column. researchgate.net

Various detection methods can be employed with HPLC:

UV Detection: Detection is often performed at low wavelengths, such as 215 nm, where the compounds exhibit some absorbance. researchgate.net

Fluorescence Detection: This requires pre- or post-column derivatization with a fluorescent tag to enhance sensitivity. nih.gov

Electrochemical Detection: This method is highly sensitive and does not require derivatization, as it directly measures the oxidation of the thiol group in cysteamine or the products of cystamine reduction. nih.gov

A validated RP-HPLC method can simultaneously determine both cysteamine and its oxidized dimer, cystamine, making it useful for quality control and stability studies. researchgate.net

| HPLC Method Parameter | Details | Reference |

| Column | Gemini C18 (250 mm × 4.6 mm, 5 μm) | researchgate.net |

| Mobile Phase | 85:15 (v/v) 4 mM Sodium 1-heptanesulfonate in 0.1% phosphoric acid:acetonitrile | researchgate.net |

| Detection | UV absorbance at 215 nm | researchgate.net |

| Application | Simultaneous determination of cysteamine and cystamine in cosmetic products. | researchgate.net |